![molecular formula C11H14O3 B1311871 3-(3-Methoxyphenyl)-2-methylpropanoic acid CAS No. 61227-51-8](/img/structure/B1311871.png)
3-(3-Methoxyphenyl)-2-methylpropanoic acid
Overview
Description
3-(3-Methoxyphenyl)-2-methylpropanoic acid is a member of methoxybenzenes . It can be prepared by the catalytic (palladium on charcoal) reduction of its corresponding unsaturated acid with H2 .
Synthesis Analysis
The synthesis of compounds similar to 3-(3-Methoxyphenyl)-2-methylpropanoic acid has been reported in several studies. For instance, 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid was synthesized by condensation of 4-hydroxy-3-methoxybenzaldehyde with malonic acid to generate (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid followed by hydrogenation .Molecular Structure Analysis
The molecular structure of 3-(3-Methoxyphenyl)-2-methylpropanoic acid is characterized by a methoxyphenol moiety core structure . The compound has a molecular weight of 180.20 .Scientific Research Applications
Pharmaceutical Intermediates
3-(3-Methoxyphenyl)-2-methylpropanoic acid: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure is conducive to modifications that can lead to the development of new medicinal drugs, particularly those that target pain management and anti-inflammatory responses .
Organic Synthesis
This compound serves as a building block in organic synthesis, contributing to the creation of complex molecules. Its methoxyphenyl group is particularly useful in constructing aromatic compounds, which are essential in a wide range of chemical reactions and products .
Material Science
In material science, 3-(3-Methoxyphenyl)-2-methylpropanoic acid can be used to modify surface properties of materials. This can enhance the interaction with other substances, which is crucial in the development of advanced materials with specific characteristics .
Analytical Chemistry
The acid can be employed as a standard or reagent in analytical chemistry procedures. Its well-defined structure and properties make it suitable for use in calibration and as a comparison standard in various analytical techniques .
Biological Studies
Due to its structural similarity to certain bioactive compounds, 3-(3-Methoxyphenyl)-2-methylpropanoic acid can be used in biological studies to understand the interaction of chemicals with biological systems. This can provide insights into metabolic pathways and the effects of similar compounds on living organisms .
Agrochemical Research
This compound may also find applications in agrochemical research. Its structure could be the basis for developing new pesticides or herbicides, contributing to the protection of crops and improving agricultural productivity .
Catalyst Development
In the field of catalysis, 3-(3-Methoxyphenyl)-2-methylpropanoic acid might be used to synthesize catalysts that facilitate chemical reactions. This is particularly relevant in creating more efficient and environmentally friendly chemical processes .
Flavor and Fragrance Industry
Lastly, the methoxyphenyl group within the compound’s structure is known for its contribution to flavor and fragrance. It could be used in the synthesis of compounds that mimic natural flavors or scents, finding applications in food additives and perfumery .
Safety and Hazards
Mechanism of Action
Target of Action
A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), has been found to interact with the gpr41 receptor .
Mode of Action
Hmpa, a similar compound, has been shown to activate the gpr41 receptor . This activation plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .
Biochemical Pathways
Hmpa has been shown to improve hepatic glucose and lipid metabolism, and inhibit muscular lipid metabolism and protein catabolism . This is indicated by changes in mRNA expression levels of related genes .
Pharmacokinetics
A study on hmpa in sprague-dawley rats showed that after oral administration, intact and conjugated hmpas were detected in the bloodstream within 15 minutes . HMPA and its conjugates were also detected in various organs 6 hours post-administration, indicating that HMPA undergoes rapid conversion into conjugates, and they broadly distribute to organs .
Result of Action
Hmpa has been shown to significantly enhance absolute grip strength and relative grip strength in mice . Low-dose HMPA administration increased Myf5 expression in sedentary mice, suggesting that low-dose HMPA may promote muscle development .
Action Environment
It’s known that gut microbiota play a crucial role in transforming dietary polyphenols into smaller metabolites like hmpa . This suggests that the gut microbiota environment could potentially influence the action of 3-(3-Methoxyphenyl)-2-methylpropanoic acid.
properties
IUPAC Name |
3-(3-methoxyphenyl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(11(12)13)6-9-4-3-5-10(7-9)14-2/h3-5,7-8H,6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLWIDSXTQWCRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)-2-methylpropanoic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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